molecular formula C12H13FO3 B3021252 Ethyl 4-(3-fluorophenyl)-3-oxobutanoate CAS No. 221121-36-4

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate

Cat. No.: B3021252
CAS No.: 221121-36-4
M. Wt: 224.23 g/mol
InChI Key: WLQMLHGMFCBMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate ester

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

If the compound has a biological activity, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(3-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(3-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 3-(4-fluorophenyl)-3-oxopropionate
  • Ethyl 4-fluorobenzoylacetate

Uniqueness

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate is unique due to the specific positioning of the fluorophenyl group and the oxobutanoate ester. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMLHGMFCBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445749
Record name ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221121-36-4
Record name Ethyl 3-fluoro-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221121-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(3-fluorophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.